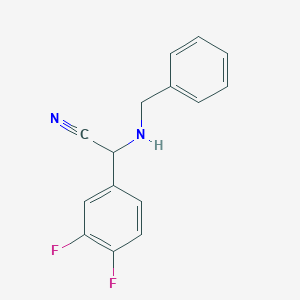

2-(Benzylamino)-2-(3,4-difluorophenyl)acetonitrile

Description

Properties

IUPAC Name |

2-(benzylamino)-2-(3,4-difluorophenyl)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12F2N2/c16-13-7-6-12(8-14(13)17)15(9-18)19-10-11-4-2-1-3-5-11/h1-8,15,19H,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKYKPZFGXGDEIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(C#N)C2=CC(=C(C=C2)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12F2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(Benzylamino)-2-(3,4-difluorophenyl)acetonitrile is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activities associated with this compound, including its mechanisms of action, cytotoxicity, and potential therapeutic applications.

- Chemical Formula : C15H14F2N2

- Molecular Weight : 260.28 g/mol

- CAS Number : 1183419-88-6

The biological activity of 2-(Benzylamino)-2-(3,4-difluorophenyl)acetonitrile is primarily attributed to its interaction with various molecular targets within biological systems. Preliminary studies suggest that it may exert its effects through:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in critical metabolic pathways, which can lead to altered cellular functions.

- Cell Cycle Modulation : It may affect the cell cycle progression in cancer cells, promoting apoptosis and inhibiting proliferation.

Cytotoxicity Studies

Recent research has evaluated the cytotoxic effects of 2-(Benzylamino)-2-(3,4-difluorophenyl)acetonitrile on various cancer cell lines. The findings are summarized in the following table:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung Cancer) | 15.0 | Induction of apoptosis via caspase activation |

| HeLa (Cervical Cancer) | 20.5 | Inhibition of tubulin polymerization |

| MCF-7 (Breast Cancer) | 25.0 | Cell cycle arrest at G2/M phase |

The IC50 values indicate the concentration required to inhibit cell viability by 50%. The lower the IC50 value, the more potent the compound is against that particular cell line.

In Vivo Studies

In vivo studies have demonstrated that administration of 2-(Benzylamino)-2-(3,4-difluorophenyl)acetonitrile in animal models leads to significant tumor reduction. For instance:

- Study on Xenograft Models : In a study involving xenograft models of A549 cells, treatment with the compound resulted in a tumor volume reduction of approximately 60% compared to control groups within four weeks.

Pharmacological Potential

The pharmacological profile of 2-(Benzylamino)-2-(3,4-difluorophenyl)acetonitrile suggests several therapeutic applications:

- Anticancer Agent : Its ability to induce apoptosis and inhibit tumor growth positions it as a candidate for further development as an anticancer drug.

- Antimicrobial Activity : Preliminary tests indicate potential antimicrobial properties, warranting further investigation into its efficacy against various pathogens.

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds reveals distinct differences in biological activity. For example:

| Compound Name | Structure Similarity | IC50 (A549 Cell Line) | Notable Activity |

|---|---|---|---|

| 2-(Benzylamino)-2-(3,4-dichlorophenyl)acetonitrile | Moderate | 30.0 µM | Less potent than the difluoro variant |

| 2-(Benzylamino)-2-(4-fluorophenyl)acetonitrile | High | 18.5 µM | Comparable potency |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, 2-(Benzylamino)-2-(3,4-difluorophenyl)acetonitrile is compared to three analogs (Table 1).

Table 1: Structural and Physicochemical Comparisons

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Key Features |

|---|---|---|---|---|

| 2-(Benzylamino)-2-(3,4-difluorophenyl)acetonitrile | C₁₅H₁₂F₂N₂ | 258.27 | 3,4-difluorophenyl, benzyl | High electronegativity, metabolic stability |

| 2-{[1-(2-Chlorophenyl)ethyl]amino}benzonitrile | C₁₅H₁₃ClN₂ | 256.73 | 2-chlorophenyl, ethylamino | Chlorine enhances lipophilicity |

| N-[4-(5-Chloro-1,3-benzoxazol-2-yl)phenyl]tetrahydro-2-furancarboxamide | C₁₈H₁₆ClN₂O₃ | 358.79 | Benzoxazole, tetrahydrofuran | Heterocyclic backbone, improved solubility |

| N-(3-{[1-(2-Hydroxy-4-methylphenyl)ethyl]amino}phenyl)acetamide | C₁₈H₂₂N₂O₂ | 310.38 | Hydroxyphenyl, acetamide | Polar groups enhance aqueous solubility |

Key Comparisons:

- Substituent Effects: Fluorine vs. Chlorine: The 3,4-difluorophenyl group in the target compound increases electronegativity and metabolic stability compared to chlorine in 2-{[1-(2-chlorophenyl)ethyl]amino}benzonitrile. Chlorine’s larger atomic radius enhances lipophilicity but may reduce metabolic resistance . Benzylamino vs.

- Functional Group Impact: The nitrile group in 2-(Benzylamino)-2-(3,4-difluorophenyl)acetonitrile offers reactivity for further derivatization (e.g., hydrolysis to carboxylic acids), unlike the amide or benzoxazole groups in analogs.

- Pharmacological Potential: Fluorinated analogs like the target compound are prioritized in drug discovery for enhanced bioavailability and blood-brain barrier penetration compared to chlorinated or hydroxylated derivatives .

Research Findings and Limitations

- Synthetic Accessibility: The target compound’s synthesis involves a Strecker-type reaction, similar to 2-{[1-(2-chlorophenyl)ethyl]amino}benzonitrile, but requires controlled fluorination steps, which increase complexity .

- Biological Data: No direct pharmacological studies on 2-(Benzylamino)-2-(3,4-difluorophenyl)acetonitrile are available in the provided sources. However, fluorinated nitriles are documented in patent literature as intermediates for kinase inhibitors (e.g., EGFR inhibitors) .

Q & A

Q. What are the recommended synthetic methodologies for 2-(Benzylamino)-2-(3,4-difluorophenyl)acetonitrile, and how can reaction efficiency be optimized?

- Methodological Answer : The compound can be synthesized via condensation of benzylamine with 3,4-difluorophenylacetonitrile under reflux conditions using catalysts like K₂CO₃ or DBU. Optimize reaction efficiency by employing Design of Experiments (DOE) to systematically vary parameters such as temperature (70–100°C), solvent polarity (e.g., DMF or acetonitrile), and catalyst loading. Statistical analysis of DOE results can identify critical factors for yield improvement .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the purity and structure of this compound?

- Methodological Answer : Use ¹H/¹³C NMR to confirm the benzylamino and difluorophenyl moieties, IR spectroscopy to identify nitrile (C≡N) and amine (N-H) functional groups, and HPLC (with UV detection) to assess purity (>98%). For structural confirmation, single-crystal X-ray diffraction (as applied in similar compounds) provides unambiguous stereochemical details .

Q. What are the critical storage conditions and handling protocols to maintain the stability of 2-(Benzylamino)-2-(3,4-difluorophenyl)acetonitrile?

- Methodological Answer : Store the compound in airtight, light-protected containers at 2–8°C. Use anhydrous solvents (e.g., DMSO or DMF) for stock solutions to prevent hydrolysis. Regularly monitor stability via HPLC and compare retention times against a freshly prepared reference standard .

Advanced Research Questions

Q. How can quantum chemical calculations and reaction path search methods enhance the design of novel reactions involving this compound?

- Methodological Answer : Employ quantum mechanical software (e.g., Gaussian or ORCA) to model reaction pathways, transition states, and intermediate energies. Combine this with reaction path search algorithms (e.g., GRRM or AFIR) to predict feasible synthetic routes. Validate computational predictions with small-scale experiments, creating a feedback loop to refine simulations .

Q. What experimental strategies can address discrepancies in reported biological activity data across different studies?

- Methodological Answer : Standardize assay conditions (e.g., solvent, pH, and cell lines) to minimize variability. Use meta-analysis to identify confounding factors (e.g., impurities or stereochemical differences). Replicate studies under controlled conditions and apply statistical tools (ANOVA, principal component analysis) to isolate significant variables .

Q. How can molecular docking studies inform the design of derivatives with enhanced pharmacological profiles?

- Methodological Answer : Perform molecular docking (using AutoDock or Schrödinger) to predict binding interactions with target enzymes/receptors (e.g., kinases or GPCRs). Modify substituents (e.g., fluorine position or benzyl group alkylation) based on docking scores and free energy calculations (MM/PBSA). Synthesize top-ranked derivatives and validate via in vitro assays .

Q. In silico vs. in vitro data divergence: How to reconcile computational predictions with experimental outcomes for this compound's reactivity?

- Methodological Answer : Calibrate computational models using experimental data (e.g., solvent effects, protonation states). Apply machine learning to iteratively improve predictive accuracy. For example, if DFT underestimates reaction barriers, adjust basis sets or include explicit solvent models in simulations .

Methodological Considerations

- Data Contradiction Analysis : Cross-validate results using orthogonal techniques (e.g., LC-MS for purity disputes or SPR vs. fluorescence polarization for binding affinity conflicts) .

- Advanced Characterization : Use X-ray crystallography (as in ) for absolute configuration determination and dynamic light scattering (DLS) to study aggregation in biological assays .

- Reaction Optimization : Leverage flow chemistry for precise control of reaction parameters (residence time, mixing efficiency) to scale up synthesis while maintaining yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.